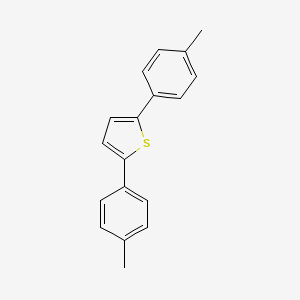
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a substituted phenyl group at the 5 position. The presence of the 2,6-dimethylphenyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The general synthetic route involves the following steps:
Formation of the Enolate Ion: The starting material, cyclohexane-1,3-dione, is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.
Michael Addition: The enolate ion then undergoes a Michael addition with 2,6-dimethylphenyl acrylate to form the desired product.
The reaction is typically carried out in a polar solvent such as ethanol, under reflux conditions, to ensure complete conversion of the starting materials to the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl group.
科学的研究の応用
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it belongs to the triketone class of compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of essential amino acids in plants, and its inhibition leads to the disruption of plant growth, making these compounds effective herbicides .
類似化合物との比較
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione:
5-(2-Methoxyphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group on the phenyl ring instead of methyl groups.
Uniqueness
The presence of the 2,6-dimethylphenyl group in 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from other cyclohexane-1,3-dione derivatives and valuable for specific applications in research and industry.
特性
CAS番号 |
87822-15-9 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
5-(2,6-dimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-9-4-3-5-10(2)14(9)11-6-12(15)8-13(16)7-11/h3-5,11H,6-8H2,1-2H3 |
InChIキー |
YBWQRPSSVLQIRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CC(=O)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


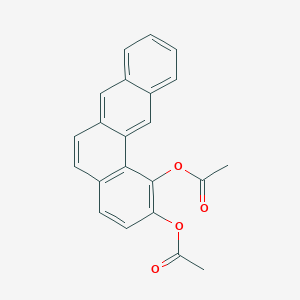
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

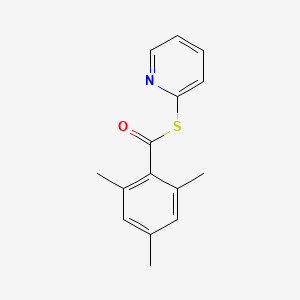
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
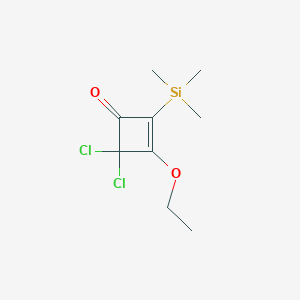
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
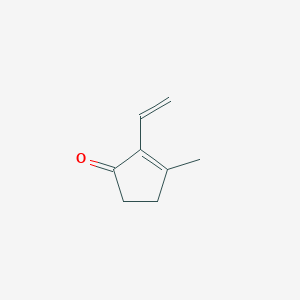
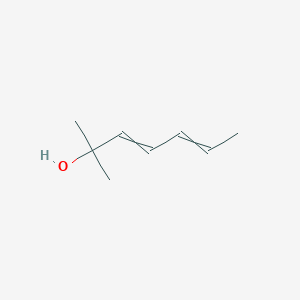
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

